![molecular formula C8H11ClN2 B2637611 4-Tert-butyl-2-chloropyrimidine CAS No. 66522-06-3](/img/structure/B2637611.png)
4-Tert-butyl-2-chloropyrimidine
Overview
Description
“4-Tert-butyl-2-chloropyrimidine” is a chemical compound that belongs to the class of pyrimidine derivatives . It has a molecular weight of 170.64 .
Molecular Structure Analysis
The molecular formula of “4-Tert-butyl-2-chloropyrimidine” is C8H11ClN2 . The InChI code is 1S/C8H11ClN2/c1-8(2,3)6-4-5-10-7(9)11-6/h4-5H,1-3H3 .
Physical And Chemical Properties Analysis
“4-Tert-butyl-2-chloropyrimidine” is a solid or liquid at room temperature . It has a molecular weight of 170.64 and a density of 1.104±0.06 g/cm3 . The storage temperature is recommended to be under -20°C .
Scientific Research Applications
Synthesis and Chemical Reactions
Stannylation and Cross-Coupling in Pyrimidines : 4-Tert-butyl-2-chloropyrimidine is utilized in the stannylation of pyrimidines at the activated 4-position, demonstrating the utility of these compounds in forming new carbon-carbon bonds through palladium(II)-catalyzed cross-couplings (Majeed et al., 1989).
Synthesis of Pyrimidine-Containing Ligands : It's used in synthesizing 2-aminopyrimidines as ligands for the histamine H4 receptor, showing the importance of the pyrimidine moiety in medicinal chemistry (Altenbach et al., 2008).
Pyrimidine-Containing β-Iminoenolate Difluoroboron Complexes : These complexes, featuring tert-butyl, are synthesized and investigated for their potential as non-traditional π-gelators and mechanofluorochromic dyes, highlighting the versatility of pyrimidine derivatives in materials science (Mi et al., 2018).
Antitumor Activity of Pyrimidine Derivatives : The synthesis and investigation of 1,2,4-oxadiazole and trifluoromethylpyridine derivatives, related to pyrimidines like 4-tert-butyl-2-chloropyrimidine, for their antitumor activity, further underline the importance of pyrimidine derivatives in pharmaceutical research (Maftei et al., 2016).
Polyimide Synthesis : Pyrimidine derivatives are also used in the synthesis of new polyimides, which have applications in electronics and materials science due to their low dielectric constant and high organosolubility (Chern & Tsai, 2008).
Biological Applications
- Antiproliferative and Proapoptotic Agents : Pyrazolo[3,4-d]pyrimidines, related to 4-tert-butyl-2-chloropyrimidine, are studied for their roles as antiproliferative and proapoptotic agents in cancer cell lines, indicating the potential of pyrimidine derivatives in cancer therapy (Carraro et al., 2006).
Safety and Hazards
properties
IUPAC Name |
4-tert-butyl-2-chloropyrimidine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2/c1-8(2,3)6-4-5-10-7(9)11-6/h4-5H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBSVYOFARGFLFV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC(=NC=C1)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Tert-butyl-2-chloropyrimidine | |
CAS RN |
66522-06-3 | |
Record name | 4-tert-butyl-2-chloropyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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